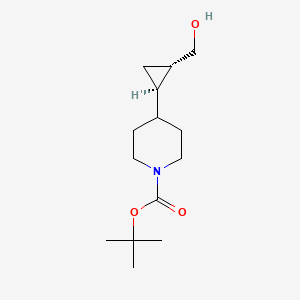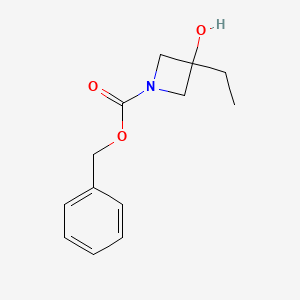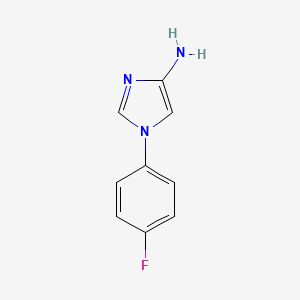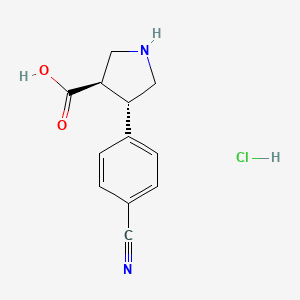
tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate
Descripción general
Descripción
tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate: is a complex organic compound used primarily in scientific research, particularly in chemistry and medicinal studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate generally involves multi-step organic reactions. One common approach is as follows:
Formation of the Piperidine Ring: Starting from simple amines and aldehydes or ketones, a piperidine ring can be formed through reductive amination.
Cyclopropyl Group Addition: Introduction of the cyclopropyl group can be achieved via a Simmons-Smith reaction, where diiodomethane and a zinc-copper couple facilitate the cyclopropanation of alkenes.
Hydroxymethyl Group Incorporation: This step may involve selective hydroxylation reactions.
tert-Butyl Ester Formation: tert-Butyl esters can be introduced via esterification reactions using tert-butanol and an appropriate acid catalyst.
Industrial Production Methods: On an industrial scale, continuous flow synthesis may be employed to streamline these multi-step processes, enhancing yield and purity while reducing reaction times and waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group in tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The piperidine ring and hydroxyl groups can participate in reduction reactions, often converting ketones to alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reducing Agents: LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride)
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products Formed: The specific products depend on the reaction conditions and reagents used but may include aldehydes, carboxylic acids, alcohols, and various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
In Chemistry:
Drug Synthesis: Used as an intermediate in the synthesis of pharmacologically active compounds.
Catalysis: The compound's structure allows it to serve as a ligand in catalytic reactions, aiding in the development of asymmetric synthesis methods.
In Biology:
Biochemical Studies: The compound can be used to study the interaction of cyclopropyl and piperidine moieties with biological macromolecules.
In Medicine:
Pharmacological Research: Investigated for potential therapeutic uses due to its unique structure and reactivity, particularly in the development of new drugs targeting the central nervous system.
In Industry:
Material Science:
Mecanismo De Acción
The mechanism by which tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group may form hydrogen bonds with active sites in enzymes or receptors, while the piperidine ring and cyclopropyl group provide steric and electronic effects that influence binding affinity and selectivity.
Comparación Con Compuestos Similares
tert-Butyl 4-((1S,2R)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate: A stereoisomer with different spatial configuration.
tert-Butyl 4-(cyclopropyl)piperidine-1-carboxylate: Lacks the hydroxymethyl group, making it less reactive in certain biochemical contexts.
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the cyclopropyl group, affecting its steric properties and reactivity.
Uniqueness: What sets tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate apart is its combination of functional groups, which offers unique reactivity and binding characteristics in both chemical and biological systems. This makes it a valuable tool in the development of new synthetic methodologies and therapeutic agents.
Propiedades
IUPAC Name |
tert-butyl 4-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-6-4-10(5-7-15)12-8-11(12)9-16/h10-12,16H,4-9H2,1-3H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVMOVQTFNAUJP-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H]2C[C@@H]2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720981 | |
| Record name | tert-Butyl 4-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192063-94-7 | |
| Record name | tert-Butyl 4-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















